molecular formula C11H16BrNOS B1372117 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol CAS No. 864411-19-8

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol

Cat. No.: B1372117
CAS No.: 864411-19-8
M. Wt: 290.22 g/mol
InChI Key: HVHZAFVECJUGMQ-UHFFFAOYSA-N
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Description

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is a chemical compound that features a piperidine ring substituted with a bromothiophene moiety and a methanol group

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Nucleophilic Substitution: The bromothiophene intermediate is then reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form the piperidine derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromothiophene moiety can undergo reduction to form a thiophene derivative using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a thiophene derivative.

    Substitution: Formation of substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is not well-documented. based on its structure, it is likely to interact with biological targets through:

    Binding to Receptors: The piperidine moiety may interact with neurotransmitter receptors, influencing their activity.

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • {1-[(4-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol
  • {1-[(4-Fluorothiophen-2-yl)methyl]piperidin-3-yl}methanol
  • {1-[(4-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanol

Comparison:

  • Uniqueness: The presence of the bromine atom in {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs.
  • Reactivity: The bromine atom can be readily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c12-10-4-11(15-8-10)6-13-3-1-2-9(5-13)7-14/h4,8-9,14H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHZAFVECJUGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CS2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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